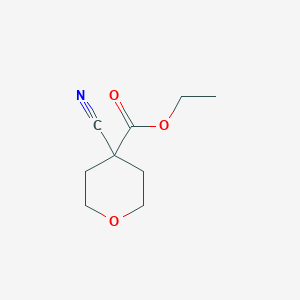

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Description

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS: 30431-99-3) is a bicyclic organic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 199.21 g/mol . It features a tetrahydro-2H-pyran ring substituted with a cyano (-CN) group and an ethyl ester (-COOEt) at the 4-position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The compound is commercially available with high purity (≥97%) and is utilized in specialized synthetic routes due to its dual functional groups .

Propriétés

IUPAC Name |

ethyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622156 | |

| Record name | Ethyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30431-99-3 | |

| Record name | Ethyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-cyanooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can be achieved through several methods. One common method involves the oxidation of 4-cyanosiloxane with thiourea chloride, followed by a dehydration reaction with acetic anhydride to form the ester product . The reaction conditions typically involve maintaining a temperature range of 2-8°C and ensuring the reaction is carried out in a sealed, dry environment to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically used.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted esters.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of imidazo[1,2-a]pyridinyl derivatives, which have implications in developing IRAK4 inhibitors that modulate immune responses and inflammation pathways.

The compound has been studied for its potential role in synthesizing biologically active compounds. It has shown efficacy as a precursor for drug candidates targeting inflammatory pathways, making it valuable in medicinal chemistry .

Pharmaceutical Applications

Research indicates that this compound can be utilized to create novel pharmaceuticals aimed at treating conditions associated with immune dysregulation. Its ability to inhibit IRAK4 kinase activity suggests potential therapeutic roles in diseases characterized by excessive inflammation .

Case Study 1: IRAK4 Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of IRAK4 activity. This inhibition was linked to a reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Development of Radioligands

Research involving the synthesis of radioligands for imaging brain receptors indicated that modifications to the N-piperidinyl ring with this compound derivatives enhanced metabolic resistance and altered lipophilicity, improving binding affinity for cannabinoid receptors .

Mécanisme D'action

The mechanism of action of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it is used in the preparation of imidazo[1,2-a]pyridinyl derivatives, which act as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4). This inhibition can modulate inflammatory responses, making it a potential candidate for anti-inflammatory drugs .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Conversely, the carboxylic acid analog (4-cyanooxane-4-carboxylic acid) offers hydrogen-bonding capability, useful in crystal engineering .

- Substituent Effects: The cyano group in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic additions or reductions. In contrast, the amino derivative (ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate) exhibits nucleophilic behavior, enabling amide bond formation .

- Ring Saturation: Compounds like ethyl-2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate () feature a partially unsaturated dihydropyran ring, which alters conjugation and stability compared to the fully saturated tetrahydro-2H-pyran .

Physicochemical Properties

- Solubility : The ethyl ester group balances polarity, offering moderate solubility in organic solvents, whereas the carboxylic acid analog is water-soluble .

- Thermal Stability: Cyano-substituted pyrans generally exhibit higher thermal stability compared to amino analogs due to reduced nucleophilic degradation .

Activité Biologique

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and metabolic stability. This article synthesizes current research findings regarding its biological activity, including receptor affinity, metabolic resistance, and implications for drug development.

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 183.21 g/mol

- Boiling Point : 125°C at 16 Torr

- Density : 1.1109 g/cm³

Receptor Affinity and Selectivity

Research has shown that this compound exhibits significant binding affinity for cannabinoid receptors, particularly the CB1 receptor. In a study evaluating various derivatives, the compound demonstrated a binding affinity () of 62 nM for CB1 receptors and an even higher affinity of 29 nM for the translocator protein (TSPO) . This dual affinity suggests potential therapeutic applications in modulating cannabinoid signaling pathways.

Table 1: Binding Affinities of this compound Derivatives

| Compound | Receptor Type | Binding Affinity (, nM) |

|---|---|---|

| This compound | CB1 | 62 |

| This compound | TSPO | 29 |

| Other derivatives (e.g., N-(1-cyanocyclohexyl) analogs) | CB1 | 15.7 |

Metabolic Stability and Lipophilicity

The modifications made to the tetrahydropyran structure have been shown to enhance metabolic stability while reducing lipophilicity. The introduction of the cyano group in the tetrahydropyran ring is hypothesized to confer greater resistance to metabolic degradation compared to traditional piperidinyl structures . This characteristic is crucial for developing radioligands for imaging applications, as it can improve the pharmacokinetic profile of the compounds.

Case Studies and Applications

A notable application of this compound derivatives is in positron emission tomography (PET) imaging of CB1 receptors in the brain. The structural modifications aimed at achieving lower lipophilicity have led to compounds that are more suitable for in vivo imaging studies. For instance, derivatives with specific substitutions on the aryl rings have shown enhanced affinity for both CB1 and TSPO, indicating their potential as dual-targeting agents in neuroimaging .

Q & A

Q. What are the key synthetic routes for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclization and functionalization of tetrahydro-2H-pyran intermediates. A common approach includes:

- Cyano group introduction : Using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under acidic conditions.

- Esterification : Ethyl chloroformate or ethanol with a coupling agent (e.g., DCC).

- Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (e.g., 0–25°C) to control regioselectivity. For example, highlights oxidation/reduction protocols (KMnO₄, LiAlH₄) for analogous tetrahydropyran derivatives .

Q. Which purification methods are most effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) resolves polar byproducts.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (mp: ~87–89°C inferred from related compounds in ) .

- Distillation : For high-purity batches, fractional distillation under reduced pressure (bp: ~264°C based on tetrahydro-2H-pyran-4-carboxylic acid analogs) .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX-2018 for structure refinement (). Key parameters include bond angles (e.g., C–N–C ~116°) and torsion angles to validate the tetrahydropyran ring conformation .

- Spectroscopic validation : Compare experimental IR (C≡N stretch ~2240 cm⁻¹) and ¹³C NMR (ester carbonyl ~170 ppm, cyano ~120 ppm) with computed spectra () .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

Answer:

- Reaction path search : Tools like ICReDD combine quantum chemical calculations (DFT) and machine learning to predict feasible routes (). For example, transition-state modeling identifies energy barriers for cyano group addition .

- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., acetonitrile vs. DMF) .

Q. What strategies address discrepancies in crystallographic refinement for this compound?

Answer:

- Disordered atoms : Use PART instructions in SHELXL to model split positions (e.g., tetrahydropyran ring puckering) .

- Twinned data : Apply TWIN/BASF commands in SHELXL for non-merohedral twins ().

- Validation tools : Check R-factor convergence (e.g., R₁ < 0.05) and ADDSYM in PLATON to detect missed symmetry .

Q. How do reaction mechanisms explain unexpected byproducts during functionalization of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.